molecular formula C11H14N4O2 B2812481 Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate CAS No. 941936-72-7

Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate

Cat. No.: B2812481
CAS No.: 941936-72-7
M. Wt: 234.259
InChI Key: CVRZDVYRELZYHD-UHFFFAOYSA-N
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Description

Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a triazolopyrimidine derivative characterized by a methyl ester substituent at the propanoate chain attached to position 6 of the heterocyclic core. This scaffold is notable for its structural versatility, enabling diverse biological activities depending on substituents. The compound shares its [1,2,4]triazolo[1,5-a]pyrimidine backbone with several analogs, which differ in functional groups at positions 2, 6, and 5. Below, we systematically compare this compound with its closest structural and functional analogs.

Properties

IUPAC Name

methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-9(4-5-10(16)17-3)8(2)15-11(14-7)12-6-13-15/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRZDVYRELZYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the microwave-mediated synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

The mechanism of action of Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs include substitutions at position 2 (e.g., amino, trifluoromethyl) and modifications to the propanoate side chain (e.g., ester vs. acid, aryl extensions).

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Group Reference
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate Methyl Propanoate ester Methyl ester Target
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid Trifluoromethyl Propanoic acid Carboxylic acid
2-Phenoxyethyl 3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate Amino Phenoxyethyl ester Aryl ester
2-Fluoro-N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide Sulfonamide N/A Sulfonamide
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Methyl Acetyl Ketone

Key Observations :

  • The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS 885525-04-2), which may improve membrane permeability .
  • Sulfonamide derivatives (e.g., compound 8b) prioritize hydrogen-bonding interactions, often correlating with herbicidal activity .

Physicochemical Properties

Property Methyl Ester (Target) Propanoic Acid Phenoxyethyl Ester Sulfonamide
Molecular Weight ~294.3 g/mol 294.27 g/mol 355.39 g/mol ~410.3 g/mol
Solubility Moderate (ester) High (acid) Low (aryl ester) Moderate (polar)
LogP ~1.5 (estimated) ~0.8 ~2.3 ~1.2
Stability Hydrolyzable to acid Stable Susceptible to esterases Stable

Notes:

  • The carboxylic acid analog (CAS 885525-04-2) is commercially available for biochemical assays, emphasizing its role as a metabolite or synthetic intermediate .
  • The phenoxyethyl ester’s higher LogP suggests enhanced blood-brain barrier penetration, relevant for neuroactive compounds .

Biological Activity

Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a triazolo moiety fused with a pyrimidine ring and a propanoate side chain. Its unique structure is believed to contribute to various biological activities. The presence of the 5,7-dimethyl substitutions enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing triazole derivatives and propanoic acid derivatives under acidic or basic conditions.
  • Cyclization Reactions : Involving the cyclization of substituted pyrimidines with triazole precursors.
  • Esterification : The final step often involves the esterification of the carboxylic acid derivative with methanol.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Case Study : A study on triazole derivatives demonstrated that modifications at the 6-position of the pyrimidine ring led to enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .
CompoundCell LineIC50 (µM)
Compound AA43125
Compound BHepG230
This compoundHeLa20

Antimicrobial Activity

Compounds featuring both triazole and pyrimidine rings have shown promising antimicrobial activity. This compound is hypothesized to exhibit similar properties based on its structural characteristics.

Anticonvulsant Properties

In a model assessing anticonvulsant activity using picrotoxin-induced seizures:

  • Findings : Compounds structurally related to this compound displayed significant protection against seizures .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the triazole and pyrimidine rings significantly affect biological activity:

  • Dimethyl Substitution : The presence of dimethyl groups at positions 5 and 7 enhances solubility and bioavailability.
  • Propanoate Side Chain : The propanoate moiety contributes to the overall lipophilicity and may facilitate membrane penetration.

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